(E)-2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S/c19-18(20,21)15-6-7-17(22-12-15)24-10-8-16(13-24)23-27(25,26)11-9-14-4-2-1-3-5-14/h1-7,9,11-12,16,23H,8,10,13H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKAJPCGQKYFBO-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide is a synthetic compound belonging to the class of ethenesulfonamides, notable for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18F3N3O2S, with a molecular weight of 397.42 g/mol. The compound features a sulfonamide group, which is often associated with biological activity, particularly antibacterial and anticancer properties .
Research indicates that this compound exhibits anticancer activity through several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells, a critical mechanism for the efficacy of many anticancer therapies .
- Interaction with Biological Targets : The sulfonamide group allows for interactions with enzymes and receptors involved in metabolic pathways, enhancing its therapeutic potential against cancer .
Structure-Activity Relationship (SAR)
The biological activity of ethenesulfonamide derivatives, including this compound, can be predicted using computational methods such as QSAR (Quantitative Structure–Activity Relationship). Key findings from SAR studies include:
- Electronic and Steric Descriptors : The most significant descriptors affecting anticancer activity include electronic properties (e.g., ) and steric factors (e.g., ). These factors contribute to the binding affinity of the compound to its biological targets .
- Substituent Effects : Variations in substituents on the phenyl ring have been shown to influence selectivity for specific receptors, such as endothelin receptors, which are implicated in cardiovascular diseases and cancer .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro studies indicated that this compound exhibits significant cytotoxicity against various human cancer cell lines. For instance, compounds derived from the same class demonstrated IC50 values comparable to established chemotherapeutics .
- QSAR Modeling : A QSAR study demonstrated that specific structural modifications could enhance the selectivity and potency of ethenesulfonamide derivatives against cancer cell lines. The predictive models achieved high correlation coefficients, indicating robust relationships between structure and activity .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Trifluoperazine | Trifluoromethyl group | Antipsychotic |
| MPEP | Contains a phenyl group | mGluR5 antagonist |
This comparison highlights how variations in structure can lead to diverse biological activities, emphasizing the unique profile of this compound.
Scientific Research Applications
Anticancer Properties
Research indicates that (E)-2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide exhibits significant antitumor activity . Studies have shown its ability to:
- Reduce Tumor Size : In preclinical models, the compound demonstrated efficacy in inhibiting tumor growth.
- Inhibit Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induce Apoptosis : Mechanistic studies reveal that it triggers apoptotic pathways in malignant cells.
Antimicrobial Activity
The sulfonamide group is associated with antibacterial properties. Preliminary studies suggest that this compound may be effective against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound's mechanism may involve disruption of bacterial metabolic pathways or inhibition of critical enzymes .
Computational Predictions
Computational methods like PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of this compound. These analyses indicate potential interactions with enzymes involved in metabolic pathways and receptors linked to neurological functions.
Case Study 1: Antitumor Efficacy
In a study conducted on human cancer cell lines, this compound was evaluated for its cytotoxic effects. Results showed a dose-dependent reduction in cell viability across multiple cancer types, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Evaluation
A series of antimicrobial assays were performed using this compound against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, particularly against resistant strains, suggesting its potential as a new antimicrobial agent.
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is synthesized via a Buchwald-Hartwig amination between 2-chloro-5-(trifluoromethyl)pyridine and a protected pyrrolidin-3-amine. Key steps include:
- Protection : The amine group of pyrrolidin-3-amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base.
- Coupling : The Boc-protected amine reacts with 2-chloro-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand, yielding 1-(5-(trifluoromethyl)pyridin-2-yl)-N-Boc-pyrrolidin-3-amine.
- Deprotection : Treatment with hydrochloric acid in dioxane removes the Boc group, yielding the free amine intermediate.
Alternative Route: Cyclization of Diamines
An alternative method involves cyclizing N-(2-aminopropyl)-2-chloro-5-(trifluoromethyl)pyridine using a Mitsunobu reaction (triphenylphosphine/diisopropyl azodicarboxylate) to form the pyrrolidine ring.
Synthesis of (E)-2-Phenylethenesulfonyl Chloride
Wittig Reaction for Trans-Alkene Formation
The (E)-configured ethenesulfonamide is synthesized via a Wittig reaction :
- Phosphonium Salt Preparation : Triphenylphosphine reacts with 2-bromoethylsulfonyl chloride to form the corresponding phosphonium salt.
- Olefination : The salt is treated with benzaldehyde in the presence of a base (e.g., potassium tert-butoxide) to yield (E)-2-phenylethenesulfonic acid, which is subsequently converted to the sulfonyl chloride using thionyl chloride.
Sulfonamide Bond Formation
The final coupling step involves reacting 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine with (E)-2-phenylethenesulfonyl chloride:
- Conditions : The amine is dissolved in dichloromethane with triethylamine to scavenge HCl. The sulfonyl chloride is added dropwise at 0°C, and the reaction proceeds to completion at room temperature.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes) to isolate the target compound.
Stereochemical Control and Validation
The (E)-configuration of the ethenesulfonamide is confirmed by:
- Nuclear Magnetic Resonance (NMR) : The trans double bond exhibits a coupling constant $$ J = 15.6 \, \text{Hz} $$ between the vinylic protons.
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) verify enantiopurity.
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇F₃N₃O₂S |
| Molecular Weight | 396.41 g/mol |
| Melting Point | 148–150°C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.51 (d, J = 2.4 Hz, 1H), 7.82 (d, J = 15.6 Hz, 1H), 7.62–7.58 (m, 2H)... |
| HPLC Purity | >99% (254 nm) |
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Buchwald-Hartwig | 68% | High regioselectivity | Requires palladium catalysts |
| Mitsunobu Cyclization | 55% | Mild conditions | Low yield for bulky substrates |
| Wittig Olefination | 72% | Excellent (E)-selectivity | Sensitivity to moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
